1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

Catalog No.
S769497
CAS No.
192198-85-9
M.F
C45H30N6
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benze...

CAS Number

192198-85-9

Product Name

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

IUPAC Name

2-[3,5-bis(1-phenylbenzimidazol-2-yl)phenyl]-1-phenylbenzimidazole

Molecular Formula

C45H30N6

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C45H30N6/c1-4-16-34(17-5-1)49-40-25-13-10-22-37(40)46-43(49)31-28-32(44-47-38-23-11-14-26-41(38)50(44)35-18-6-2-7-19-35)30-33(29-31)45-48-39-24-12-15-27-42(39)51(45)36-20-8-3-9-21-36/h1-30H

InChI Key

GEQBRULPNIVQPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

Electron Transport Material in Organic Light-Emitting Diodes (OLEDs):

TPBi is primarily known for its use as an electron transport material (ETM) in OLEDs. ETMs play a crucial role in efficient light emission by facilitating the transport of electrons from the cathode towards the emissive layer. TPBi exhibits excellent electron mobility and efficient charge injection, making it a widely employed ETM in OLED research. []

Studies have demonstrated that TPBi-based OLEDs achieve high luminous efficiency, good color purity, and long operational lifetimes, making them suitable for various display applications. []

Hole-Blocking Material in Organic Solar Cells (OSCs):

TPBi can also function as a hole-blocking material (HBM) in OSCs. HBMs prevent the unwanted flow of holes (positively charged carriers) from the active layer to the cathode, thereby improving the device's efficiency and stability.

Research suggests that TPBi effectively blocks holes while maintaining efficient electron transport, leading to enhanced power conversion efficiencies in OSCs. []

Organic Semiconductors for Other Applications:

Beyond OLEDs and OSCs, TPBi finds potential applications in other organic electronic devices due to its unique properties. These include:

  • Organic field-effect transistors (OFETs): TPBi can be used as an electron injection layer or active layer material in OFETs, which are organic devices that function similarly to traditional transistors. []
  • Organic memristors: Research explores the use of TPBi in organic memristors, which are non-volatile memory devices exhibiting memory-switching behavior. []

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly referred to as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, is a complex organic compound characterized by its unique structure comprising three benzimidazole units attached to a central benzene ring. The molecular formula for this compound is C45H30N6C_{45}H_{30}N_{6}, indicating a substantial presence of carbon and nitrogen atoms, which contributes to its intriguing electronic properties and potential applications in various fields such as optoelectronics and materials science .

Due to its electron-deficient nature. It can undergo:

  • Electrophilic substitution: The aromatic rings can react with electrophiles, leading to the formation of substituted derivatives.
  • Coordination chemistry: The nitrogen atoms in the benzimidazole rings can coordinate with metal ions, forming metal-organic frameworks (MOFs) which enhance its structural properties and functionality .

The reactivity of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene makes it a valuable precursor in synthesizing more complex materials.

The synthesis of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Reacting appropriate phenyl-substituted benzimidazoles with suitable aldehydes or ketones under acidic or basic conditions.
  • Metal-catalyzed coupling: Utilizing palladium or other transition metals to facilitate the formation of carbon-nitrogen bonds between the benzimidazole units and the benzene core .

These methods allow for control over the product's purity and yield.

The unique properties of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene make it suitable for various applications:

  • Optoelectronic devices: Its electron-deficient nature allows it to function effectively as an electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Metal-organic frameworks: As a linker in MOFs, it enhances gas adsorption capabilities and catalytic activities .

These applications highlight its versatility in modern materials science.

Interaction studies involving 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene often focus on its behavior in combination with metals or other organic compounds. Key findings include:

  • Metal ion coordination: The compound's nitrogen atoms can effectively bind with various metal ions (e.g., Cu²⁺, Cr³⁺), leading to enhanced properties in MOFs.
  • Electron transfer dynamics: Studies indicate that its structure facilitates efficient electron transfer processes essential for optoelectronic applications .

These interactions are crucial for optimizing its performance in practical applications.

Several compounds share structural similarities with 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzeneC27H18N4C_{27}H_{18}N_{4}Contains two benzimidazole units; less complex than 1,3,5-Tris...
2-(4-(Trifluoromethyl)phenyl)-4-methylbenzo[d]imidazoleC13H10F3NC_{13}H_{10}F_{3}NDifferent functional groups; used in pharmaceuticals
4-(Trifluoromethyl)-N-(4-methylphenyl)-benzo[d]imidazoleC13H10F3NC_{13}H_{10}F_{3}NSimilar electronic properties; different substituents

The primary distinction of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene lies in its three-dimensional structure and enhanced electron transport capabilities due to multiple benzimidazole units.

XLogP3

10.4

Wikipedia

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene

Dates

Modify: 2023-08-15

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